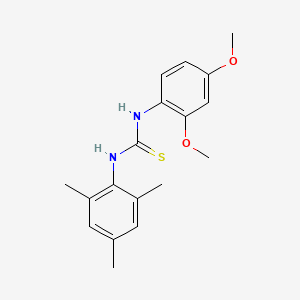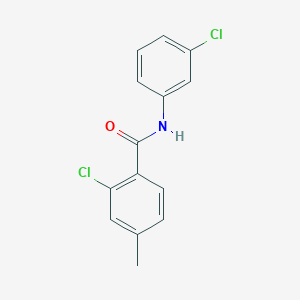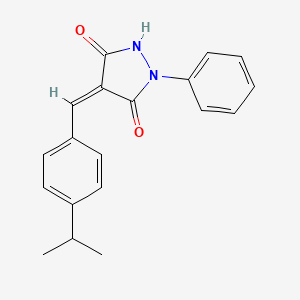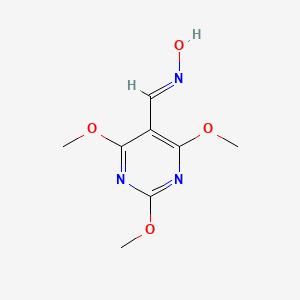![molecular formula C12H10N4O5S B5796270 N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)
N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide compound that can be synthesized using specific methods, and its mechanism of action and physiological effects have been studied in detail. In
Mécanisme D'action
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide acts as a covalent inhibitor of enzymes and proteins that contain active site cysteine residues. It forms a covalent bond with the cysteine residue, resulting in the inhibition of the enzyme or protein. This mechanism of action has been studied extensively in various enzymes and proteins such as caspases, proteases, and kinases.
Biochemical and Physiological Effects:
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells by inhibiting caspases. It has also been shown to inhibit the activity of certain proteases and kinases that play crucial roles in various biological processes such as cell signaling and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has several advantages for lab experiments. It is a potent and specific inhibitor of enzymes and proteins that contain active site cysteine residues. It can be easily synthesized using specific methods, and its purity and yield can be determined using various analytical techniques. However, it also has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide. One potential direction is the development of more potent and specific inhibitors of enzymes and proteins using this compound as a template. Another potential direction is the study of its potential applications in drug discovery and development. It can also be used as a tool compound to study the mechanism of action of various enzymes and proteins. Overall, the study of N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has significant potential for advancing our understanding of various biological processes and developing new therapeutic strategies.
Méthodes De Synthèse
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide can be synthesized using a specific method that involves the reaction of 4-pyridinecarboximidamide with 3-nitrobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of the compound can be determined using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. It has also been used as a potential inhibitor of certain enzymes and proteins that play crucial roles in various biological processes.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5S/c13-12(9-4-6-14-7-5-9)15-21-22(19,20)11-3-1-2-10(8-11)16(17)18/h1-8H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMBMLWQTGCJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)ON=C(C2=CC=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3-nitrophenyl)sulfonyl]oxy}pyridine-4-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)



![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)


![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)




